molecular formula C16H16ClNO B5548090 N-(4-chloro-2-methylphenyl)-3,4-dimethylbenzamide

N-(4-chloro-2-methylphenyl)-3,4-dimethylbenzamide

Cat. No. B5548090
M. Wt: 273.75 g/mol
InChI Key: ZPZCFASISNKSEI-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-3,4-dimethylbenzamide, also known as CMDB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzamides and is a potent inhibitor of the protein kinase CK2. CK2 is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Synthesis and Characterization

  • The compound 2-Amino-5-chloro-N,3-dimethylbenzamide, related to N-(4-chloro-2-methylphenyl)-3,4-dimethylbenzamide, was synthesized from 7-methylisatin through chlorination, oxidation, and ammonolysis, achieving an overall yield of 62% and purity of 99.6% (Zhang Zho, 2014).

Pharmacological Potential

  • A study on U-47700, a structural isomer of N-(4-chloro-2-methylphenyl)-3,4-dimethylbenzamide, highlights its development as a synthetic opioid with increased analgesic properties and morphine-like behavioral features in mice, emphasizing its potential for medical applications (Elliott, Brandt, & Smith, 2016).

Metabolic Studies

  • Research on the metabolism of N,N-dimethylbenzamides, which include compounds like N-(4-chloro-2-methylphenyl)-3,4-dimethylbenzamide, has been conducted to understand their conversion to N-hydroxymethyl compounds, providing insights into their stability and metabolic pathways (Ross et al., 1983).

Chemical Analysis and Modification

  • Studies have explored the oxidation of the methyl groups of N,N-dimethylbenzamides, offering insights into the chemical processes involved and the influence of various substituents (Iley et al., 1990).

Environmental Impact

  • The photoassisted Fenton reaction was used to study the complete oxidation of compounds like metolachlor, structurally related to N-(4-chloro-2-methylphenyl)-3,4-dimethylbenzamide, in water, contributing to environmental chemistry research (Pignatello & Sun, 1995).

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-10-4-5-13(8-11(10)2)16(19)18-15-7-6-14(17)9-12(15)3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZCFASISNKSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-3,4-dimethylbenzamide

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